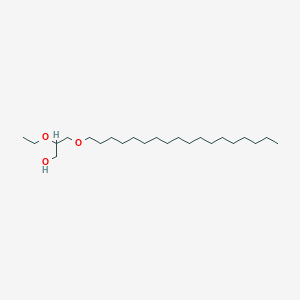
2-Ethoxy-3-(octadecyloxy)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-(octadecyloxy)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethoxy group, an octadecyloxy group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(octadecyloxy)propan-1-OL typically involves the reaction of 2-ethoxypropan-1-ol with octadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3-(octadecyloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethoxy-3-(octadecyloxy)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-(octadecyloxy)propan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ethoxy and octadecyloxy groups can interact with hydrophobic regions of biomolecules, affecting their stability and activity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-3-(octadecyloxy)propan-1-OL
- 2-Propoxy-3-(octadecyloxy)propan-1-OL
- 2-Butoxy-3-(octadecyloxy)propan-1-OL
Uniqueness
2-Ethoxy-3-(octadecyloxy)propan-1-OL is unique due to the presence of both ethoxy and octadecyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
149576-44-3 |
|---|---|
Formule moléculaire |
C23H48O3 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
2-ethoxy-3-octadecoxypropan-1-ol |
InChI |
InChI=1S/C23H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(21-24)26-4-2/h23-24H,3-22H2,1-2H3 |
Clé InChI |
CZAKFVNWRCMVRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
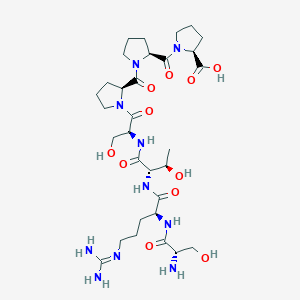
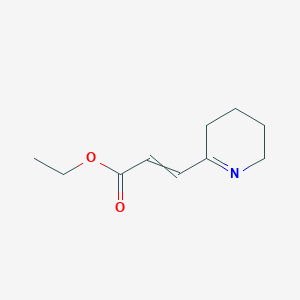
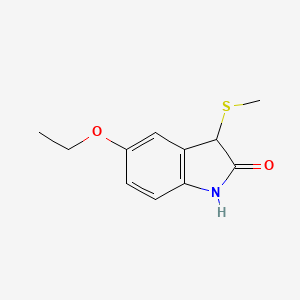
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
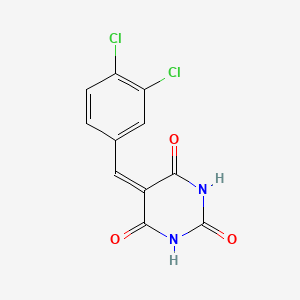
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
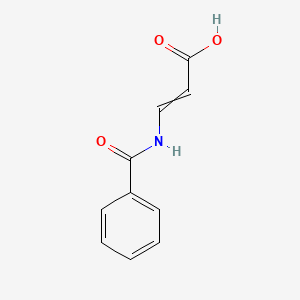
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)


![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
